molecular formula C19H21F2N3O B248907 N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide

N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide

Katalognummer B248907
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: PTEXXNGSYDXXIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, also known as FP1, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. FP1 is a piperazine-based compound that has been shown to exhibit promising pharmacological properties, particularly in the treatment of certain neurological disorders.

Wirkmechanismus

The exact mechanism of action of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide is not yet fully understood. However, studies have shown that N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide exhibits a complex pharmacological profile that involves the modulation of various neurotransmitter systems in the brain. This includes the regulation of dopamine, serotonin, and glutamate signaling pathways, all of which are known to be involved in the pathophysiology of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide can have a range of biochemical and physiological effects, depending on the specific dose and administration method used. For example, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to increase dopamine and serotonin levels in certain brain regions, which may contribute to its therapeutic effects. Additionally, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to modulate various ion channels and receptors in the brain, which can affect neuronal excitability and synaptic transmission.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide as a research tool is its high binding affinity for certain receptors in the brain, which makes it a useful tool for studying the role of these receptors in various neurological disorders. Additionally, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to exhibit relatively low toxicity in animal studies, which makes it a safer alternative to other compounds that may have more severe side effects. However, one of the limitations of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide is its relatively complex synthesis process, which can make it difficult and time-consuming to produce in large quantities.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide. One area of interest is the development of more efficient and scalable synthesis methods for N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, which could help to facilitate larger-scale studies of its pharmacological properties. Additionally, further research is needed to better understand the exact mechanism of action of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide, which could help to identify new therapeutic targets for the treatment of neurological disorders. Finally, there is also interest in exploring the potential use of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide in combination with other drugs or therapies, which could enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide typically involves a multi-step process that requires the use of various chemical reagents and solvents. The exact synthesis method can vary depending on the specific laboratory conditions and equipment used. However, in general, the synthesis of N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide involves the reaction of 4-fluoroaniline and 2-fluorobenzaldehyde with piperazine and propionyl chloride in the presence of a suitable catalyst.

Wissenschaftliche Forschungsanwendungen

N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. In particular, N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide has been shown to exhibit strong binding affinity for certain receptors in the brain, including the dopamine D2 and serotonin 5-HT1A receptors. This suggests that N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide may be effective in the treatment of disorders such as schizophrenia, depression, and anxiety.

Eigenschaften

Produktname

N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide

Molekularformel

C19H21F2N3O

Molekulargewicht

345.4 g/mol

IUPAC-Name

N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

InChI

InChI=1S/C19H21F2N3O/c20-15-5-7-16(8-6-15)22-19(25)9-10-23-11-13-24(14-12-23)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25)

InChI-Schlüssel

PTEXXNGSYDXXIJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F

Kanonische SMILES

C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F

Löslichkeit

10.4 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.